Bis(4-fluorophenyl)chlorophosphine

Description

BenchChem offers high-quality Bis(4-fluorophenyl)chlorophosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-fluorophenyl)chlorophosphine including the price, delivery time, and more detailed information at info@benchchem.com.

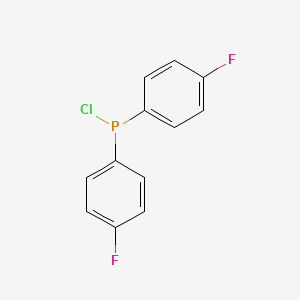

Structure

3D Structure

Properties

IUPAC Name |

chloro-bis(4-fluorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2P/c13-16(11-5-1-9(14)2-6-11)12-7-3-10(15)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFWYPBHSZATST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402631 | |

| Record name | BIS(4-FLUOROPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23039-97-6 | |

| Record name | Chlorobis(4-fluorophenyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23039-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIS(4-FLUOROPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bis(4-fluorophenyl)chlorophosphine chemical properties

CAS: 23039-97-6 | Molecular Formula:

Executive Summary: The Fluorinated Scaffold

Bis(4-fluorophenyl)chlorophosphine is a specialized organophosphorus intermediate used primarily in the synthesis of electronically tuned phosphine ligands.[1][2] Unlike its parent compound, chlorodiphenylphosphine (

For drug development and catalysis researchers, this compound serves as a critical "tuner."[3][4] It allows for the modulation of the electron density at the phosphorus center, thereby influencing the oxidative addition and reductive elimination rates of transition metal catalysts (Pd, Pt, Rh) derived from it.[3]

Physicochemical Profile

Note: Due to the specialized nature of this congener, some physical constants are approximated based on the structural analog Chlorodiphenylphosphine (

| Property | Specification | Context/Notes |

| Appearance | Clear to light yellow liquid | May crystallize upon prolonged storage at low temp.[5][6] |

| Molecular Weight | 256.61 g/mol | |

| Boiling Point | ~110-120 °C at 0.5 mmHg | Estimated. High vacuum required for distillation. |

| Density | > 1.23 g/mL | Denser than |

| Downfield shift characteristic of P(III)-Cl species.[1][3] | ||

| Typical range for para-fluoroaryl groups.[1] | ||

| Solubility | THF, Toluene, DCM, Et₂O | Reacts violently with water/alcohols.[3] |

| Stability | Air/Moisture Sensitive | Hydrolyzes to Bis(4-fluorophenyl)phosphine oxide.[1] |

Synthetic Utility & Mechanism

The utility of Bis(4-fluorophenyl)chlorophosphine lies in the lability of the phosphorus-chlorine bond. The phosphorus atom acts as a hard electrophile, susceptible to attack by soft nucleophiles.[3]

Reactivity Pathways

The following diagram outlines the three primary divergence points for this scaffold:

Figure 1: Divergent reactivity pathways. The Green path represents the primary utility in ligand synthesis.

Mechanistic Insight: Electronic Tuning

The para-fluorine substituents exert an inductive electron-withdrawing effect (-I).[1] When this precursor is converted into a ligand (e.g., Tris(4-fluorophenyl)phosphine), the resulting phosphine is less basic than triphenylphosphine (

-

Consequence: Metal complexes formed with these ligands are more electrophilic, often facilitating faster reductive elimination steps in cross-coupling cycles (e.g., Suzuki-Miyaura).[1][3]

Experimental Protocol: Ligand Synthesis

Objective: Synthesis of a tertiary phosphine ligand via Grignard addition. Target: Preparation of Tris(4-fluorophenyl)phosphine (as a model reaction).

Pre-Requisites

-

Atmosphere: Strictly anhydrous Nitrogen or Argon.

-

Glassware: Flame-dried Schlenk flasks, assembled hot.

-

Solvents: THF (distilled over Na/Benzophenone) or anhydrous grade from solvent system.[1][3]

Step-by-Step Methodology

-

Reagent Preparation (Flask A):

-

Charge a 100 mL Schlenk flask with 4-fluorophenylmagnesium bromide (1.0 M in THF, 1.1 equiv).

-

Cool to 0 °C using an ice/water bath.

-

-

Substrate Addition (Flask B):

-

In a separate flask, dissolve Bis(4-fluorophenyl)chlorophosphine (1.0 equiv) in anhydrous THF (concentration ~0.5 M).

-

Critical Step: Transfer the chlorophosphine solution dropwise to Flask A via cannula over 20 minutes.

-

Why: Slow addition prevents local heating and suppresses bi-aryl coupling side reactions.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature (25 °C).

-

Stir for 3–12 hours. Monitor via

NMR. -

Endpoint: Disappearance of the singlet at ~+80 ppm (P-Cl) and appearance of a signal at ~-9 ppm (Tertiary Phosphine).

-

-

Work-up:

-

Quench carefully with degassed saturated

solution. -

Extract with diethyl ether or DCM.

-

Dry organic layer over

and concentrate in vacuo. -

Recrystallize from hot Ethanol/Hexane if necessary.

-

Workflow Visualization

Figure 2: Inert atmosphere workflow for P-Cl substitution reactions.

Handling & Safety (Self-Validating Protocols)

Working with chlorophosphines requires a "Self-Validating" safety approach—if you smell garlic or acid, the containment has failed.[1]

The HCl Hazard

Upon contact with moisture, the P-Cl bond hydrolyzes immediately:

-

Indicator: White fumes (HCl mist) appearing at the tip of a needle or syringe indicate compromised anhydrous technique.

-

Mitigation: All venting needles must lead to a base trap (e.g., NaOH solution) or a scrubber.[3]

Storage[1]

-

Container: Teflon-sealed Schlenk tube or glovebox vial.

-

Temperature: 2–8 °C (Refrigerated).

-

Shelf-Life: 6–12 months if seal is unbroken. Yellowing indicates oxidation.

References

-

Sigma-Aldrich. Bis(4-fluorophenyl)chlorophosphine Product Specification & Safety Data Sheet.[1]Link[3]

-

PubChem. Bis(4-fluorophenyl)chlorophosphine Compound Summary (CID 4379931).[1][7] National Library of Medicine. Link[3]

-

ChemicalBook. Chlorodiisopropylphosphine Properties (Analog Reference).Link[1][3]

-

University of Manchester. 31P NMR Chemical Shift Calculator and Database. (General trends for Chlorophosphines). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifesciences.entegris.com [lifesciences.entegris.com]

- 3. 31P NMR chemical shift calculator [fluorine.ch.man.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chlorodiisopropylphosphine - Wikipedia [en.wikipedia.org]

- 6. 40244-90-4 CAS MSDS (Chlorodiisopropylphosphine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Bis(4-fluorophenyl)chlorophosphine | C12H8ClF2P | CID 4379931 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Bis(4-fluorophenyl)chlorophosphine

[1]

Executive Summary

Bis(4-fluorophenyl)chlorophosphine (CAS: 23039-97-6) is a specialized organophosphorus intermediate used primarily in the design of electron-deficient phosphine ligands for homogeneous catalysis. By incorporating fluorine atoms at the para-position of the phenyl rings, this compound modulates the electronic parameter (

This guide provides a comprehensive technical analysis of the compound's physical properties, validated synthesis protocols, and downstream utility in cross-coupling chemistry.

Physicochemical Profile

The precise molecular weight and physical constants are critical for stoichiometric calculations in ligand synthesis.

| Property | Value | Notes |

| IUPAC Name | Chlorobis(4-fluorophenyl)phosphane | |

| CAS Number | 23039-97-6 | |

| Molecular Formula | ||

| Molecular Weight | 256.61 g/mol | Calculated using IUPAC atomic weights. |

| Physical State | Pale yellow liquid / Low-melting solid | Tends to supercool; solidifies upon prolonged storage at <0°C. |

| Boiling Point | 110 °C @ 1.0 Torr | Vacuum distillation required for purification. |

| Density | ~1.28 g/mL (Estimated) | Denser than non-fluorinated analogues due to F-substitution. |

| Solubility | THF, Toluene, DCM, Diethyl Ether | Reacts violently with water and alcohols. |

| Air Stability | Sensitive | Oxidizes to phosphinic acid derivatives; hydrolyzes rapidly. |

Electronic Characterization

The 4-fluoro substituent exerts a dual electronic effect:

-

Inductive Withdrawal (

): Pulls electron density from the phosphorus center, making it less basic ( -

Mesomeric Donation (

): Weak resonance donation, generally overridden by the inductive effect in P(III) systems.

Synthesis & Manufacturing Protocol

While commercially available, high-purity applications (e.g., pharmaceutical catalysis) often require fresh preparation to avoid oxide contamination. The industry-standard route involves a controlled Grignard addition to phosphorus trichloride.

Optimized Grignard Route

Reaction:

Reagents:

-

1-Bromo-4-fluorobenzene (Precursor)

-

Magnesium turnings (activated)

-

Phosphorus trichloride (

)[1][2] -

Tetrahydrofuran (THF) or Diethyl Ether (Anhydrous)

Step-by-Step Protocol:

-

Grignard Formation:

-

In a flame-dried 3-neck flask under Argon, generate (4-fluorophenyl)magnesium bromide (1.0 M in THF) using standard initiation techniques (iodine crystal or dibromoethane).

-

Critical Control: Maintain temperature <40°C to prevent Wurtz-type homocoupling byproducts.

-

-

Electrophilic Substitution:

-

Work-up & Purification:

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Filter off magnesium salts under inert atmosphere (Schlenk filtration).

-

Remove solvent in vacuo.

-

Distillation: Perform fractional vacuum distillation. Collect the fraction boiling at 110°C / 1 Torr.

-

Synthesis Workflow Diagram

Figure 1: Process flow for the selective synthesis of Bis(4-fluorophenyl)chlorophosphine via Grignard reagent.

Reactivity & Ligand Design

Bis(4-fluorophenyl)chlorophosphine acts as a "chassis" for building sophisticated ligands. The P-Cl bond is highly electrophilic, susceptible to nucleophilic attack by alcohols, amines, and organometallics.

Key Transformations

-

Phosphinite Synthesis (

): Reaction with chiral alcohols in the presence of base (e.g., -

Aminophosphine Synthesis (

): Reaction with secondary amines yields aminophosphines, which are precursors to PNP pincer ligands. -

Reduction to Secondary Phosphines (

): Reduction with

Catalytic Relevance

The introduction of fluorine atoms lowers the energy of the HOMO on the phosphorus, increasing the ligand's

Reactivity Network Diagram

Figure 2: Divergent reactivity profile showing synthetic pathways to ligands and degradation products.

Handling & Safety Protocols

Hazard Classification: Skin Corr.[6] 1B (Causes severe skin burns and eye damage).

Storage

-

Atmosphere: Must be stored under Nitrogen or Argon.

-

Container: Schlenk flask or Teflon-sealed vial.

-

Temperature: 2-8°C is recommended to minimize disproportionation or slow oxidation.

Emergency Procedures

-

Hydrolysis: Upon contact with moisture, it releases HCl gas and forms bis(4-fluorophenyl)phosphinous acid.

-

Spill: Do not use water. Neutralize with dry lime or soda ash, then sweep into a dry container.

References

-

PubChem Compound Summary. (2025). Bis(4-fluorophenyl)chlorophosphine (CID 4379931).[6] National Center for Biotechnology Information. [Link]

- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. (Contextual grounding for electronic parameters).

- Frank, A. W. (1984). The Friedel-Crafts Preparation of Chlorophosphines. Journal of Organic Chemistry. (General methodology reference for chlorophosphine synthesis).

Sources

- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorodiisopropylphosphine - Wikipedia [en.wikipedia.org]

- 3. Sciencemadness Discussion Board - Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bis(4-fluorophenyl)chlorophosphine | C12H8ClF2P | CID 4379931 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of Bis(4-fluorophenyl)chlorophosphine

CAS: 23039-97-6 | Formula:

Executive Summary

Bis(4-fluorophenyl)chlorophosphine is a critical organophosphorus intermediate used primarily to synthesize electron-deficient phosphine ligands for homogeneous catalysis (e.g., cross-coupling reactions) and as a precursor for fluorinated phosphinites in medicinal chemistry.

The introduction of the fluorine atom at the para-position exerts a strong

Strategic Synthesis Architecture

Route Selection: The Grignard Approach

While Friedel-Crafts phosphonylation is theoretically possible, it is inefficient for deactivated fluorobenzenes. The industry-standard approach utilizes the nucleophilic substitution of phosphorus trichloride (

Reaction Scheme:

The Selectivity Challenge

The core technical challenge is preventing the third nucleophilic attack, which yields the thermodynamically stable tris-phosphine,

-

Mono-substitution (

): Favored when Grignard is added to excess -

Bis-substitution (

- Target): Requires precise stoichiometry (2.0–2.1 eq) and cryogenic control. -

Tris-substitution (

): Favored when

Strategic Solution: We employ a "Controlled Addition" protocol where the Grignard reagent is added to the

Detailed Experimental Protocol

Reagents & Materials

| Reagent | Purity | Equiv. | Role |

| 4-Bromo-1-fluorobenzene | >99% | 2.10 | Aryl Source |

| Magnesium Turnings | Grignard Grade | 2.20 | Metalating Agent |

| Phosphorus Trichloride ( | 99.9% | 1.00 | Phosphorus Electrophile |

| Tetrahydrofuran (THF) | Anhydrous | Solvent | Reaction Medium |

| Iodine ( | Crystal | Cat. | Initiator |

Step-by-Step Methodology

Phase 1: Generation of 4-Fluorophenylmagnesium Bromide

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.

-

Activation: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and internal thermometer. Cool under

flow. -

Loading: Charge Mg turnings (2.2 eq) and a single crystal of

. Dry stir for 10 mins. -

Initiation: Add minimal anhydrous THF to cover Mg. Add 5% of the total 4-bromo-1-fluorobenzene volume.[1] Heat gently with a heat gun until the iodine color fades and the solvent refluxes (signaling initiation).

-

Propagation: Dilute the remaining bromide in THF (1M concentration). Add dropwise to the Mg suspension at a rate that maintains a gentle, self-sustaining reflux.

-

Maturation: Once addition is complete, reflux at

for 1 hour. Cool to room temperature. Titrate an aliquot (using salicylaldehyde phenylhydrazone) to confirm concentration.

Phase 2: Electrophilic Phosphonylation (The Critical Step)

-

Preparation: In a separate flame-dried flask, dissolve

(1.0 eq) in anhydrous THF (0.5M). Cool this solution to -78°C (Dry ice/Acetone bath). -

Controlled Addition: Transfer the Grignard solution to an addition funnel. Add dropwise to the

solution over 2 hours.-

Technical Insight: Rapid addition creates localized hot spots, favoring the formation of the Tris-product. Keep internal temp < -60°C.

-

-

Equilibration: Allow the mixture to warm slowly to room temperature over 12 hours (overnight). The solution will turn cloudy due to

salt precipitation.

Phase 3: Work-up and Purification[2]

-

Solvent Removal: Remove THF under reduced pressure (Schlenk line) to leave a viscous residue containing the product and Mg salts.

-

Extraction: Extract the residue with anhydrous Diethyl Ether or Hexane (3x). The Mg salts are insoluble; the chlorophosphine is soluble.

-

Filtration: Filter the organic layer through a Schlenk frit (G3 porosity) under Argon to remove salts.

-

Distillation: Perform fractional distillation under high vacuum (<0.5 mmHg).

Process Analytical Technology (PAT) & QC

The "Self-Validating" nature of this protocol relies on

NMR Validation Table (

| Species | Approx.[1][2][5][6][7] Shift ( | Multiplicity ( | Action |

| +219 ppm | Singlet | Reaction incomplete; add more Grignard. | |

| +160 to +165 ppm | Triplet ( | Intermediate; continue reaction. | |

| +78 to +82 ppm | Triplet ( | Harvest. | |

| -9 to -10 ppm | Quartet/Multiplet | Over-addition; difficult to separate. |

Note: The Fluorine atom on the ring causes splitting in the

Synthetic Workflow Visualization

Figure 1: Critical path workflow for the synthesis of Bis(4-fluorophenyl)chlorophosphine emphasizing the cryogenic addition step.

Safety & Handling (HSE)

-

Hydrolysis Hazard: Chlorophosphines react violently with moisture to release Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) (if P-C bond cleavage occurs under extreme conditions, though less likely than HCl). Always handle in a fume hood.

-

Corrosivity: The product is corrosive to skin and mucous membranes. Double-gloving (Nitrile + Laminate) is recommended.

-

Oxidation: Phosphines are air-sensitive. Store the final product under Argon in a Schlenk flask or sealed ampoule.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| High Tris-phosphine ( | Temperature too high during addition or local concentration excess. | Ensure vigorous stirring and slower addition rate at -78°C. |

| Low Yield / High Mono ( | Grignard reagent degraded or concentration overestimated. | Titrate Grignard before use. Add slight excess (2.1 eq total). |

| Product Solidifies in Distillation Head | Vacuum line too cold or product melting point is high. | Use a heat gun on the distillation path or switch to Kugelrohr distillation. |

References

-

Reich, H. J. (2020).[8] 31P NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison.[8] Retrieved from [Link]

-

PubChem. (n.d.). Bis(4-fluorophenyl)chlorophosphine | C12H8ClF2P | CID 4379931.[3] National Library of Medicine. Retrieved from [Link]

-

Shanghai Jiao Tong University. (n.d.). 31P NMR Chemical Shift of Phosphorous Compounds. Retrieved from [Link]

Sources

- 1. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Bis(4-fluorophenyl)chlorophosphine | C12H8ClF2P | CID 4379931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scielo.org.za [scielo.org.za]

- 8. organicchemistrydata.org [organicchemistrydata.org]

Technical Guide: Bis(4-fluorophenyl)chlorophosphine Reactivity Profile

[1]

Executive Summary

Bis(4-fluorophenyl)chlorophosphine (CAS: 23039-97-6) is a specialized organophosphorus intermediate critical to the design of electronically tuned ligands for transition metal catalysis.[1][2] Unlike its unsubstituted parent (chlorodiphenylphosphine), the incorporation of para-fluorine atoms introduces a unique electronic bias—lowering the basicity of the phosphorus center while maintaining steric equivalence to the phenyl group.[1] This guide details its reactivity profile, handling protocols, and application in synthesizing ligands for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and asymmetric hydrogenation.[1]

Chemical Identity & Electronic Profile

The strategic value of this reagent lies in the Fluorine Effect .[1] In drug development and catalysis, the para-fluorine substitution serves two distinct mechanistic functions:

-

Electronic Modulation (The Hammett Effect): The fluorine atom is electron-withdrawing by induction (

) but electron-donating by resonance (-

Consequence: Metal complexes formed with these ligands exhibit weaker

-donation, which can facilitate the reductive elimination step in catalytic cycles—often the rate-determining step in difficult cross-couplings.[1]

-

-

Metabolic & Oxidative Stability: The C-F bond is metabolically inert and blocks the para-position from P450-mediated oxidation, a common degradation pathway for phenyl-based impurities in late-stage pharmaceutical synthesis.[1]

| Property | Data |

| Formula | |

| Molecular Weight | 256.61 g/mol |

| Appearance | Clear to pale yellow liquid |

| Boiling Point | ~110 °C (at 1 Torr) |

| Sensitivity | Moisture Sensitive (Hydrolyzes to release HCl) |

| Primary Hazard | Corrosive (Skin/Eye damage) |

The P-Cl Bond: Reactivity Matrix[1]

The phosphorus-chlorine bond is the "warhead" of this molecule.[1] It is highly electrophilic, susceptible to attack by nucleophiles.[1] The reactivity profile diverges into three primary pathways: Substitution , Hydrolysis , and Oxidation .[1]

Pathway Analysis (Graphviz Visualization)

Figure 1: Divergent reactivity pathways of Bis(4-fluorophenyl)chlorophosphine.[1] The P-Cl bond cleavage is the primary mechanism for ligand synthesis.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Tertiary Phosphine Ligands (Grignard Route)

Objective: Synthesis of Bis(4-fluorophenyl)(alkyl/aryl)phosphine. Mechanism: Nucleophilic substitution at the P(III) center.[1] Why this matters: This protocol generates electronically tuned ligands for Pd-catalyzed coupling.[1]

Materials:

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush continuously with Argon.[1]

-

Solvation: Charge the flask with Bis(4-fluorophenyl)chlorophosphine (e.g., 5.13 g, 20 mmol) and dissolve in anhydrous THF (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).

-

Addition: Transfer the Grignard reagent (e.g., Phenylmagnesium bromide, 22 mmol) to the addition funnel.[1] Add dropwise over 45 minutes, maintaining internal temperature below -60 °C.

-

Equilibration: Allow the mixture to warm to room temperature (25 °C) over 2 hours. Stir for an additional 1 hour.

-

Checkpoint: Solution usually turns from clear/yellow to cloudy (Mg salts precipitating).[1]

-

-

Quench: Cool to 0 °C. Carefully quench with degassed saturated

solution (hydrolysis of excess Grignard). -

Workup: Extract with diethyl ether (3x). Wash combined organics with brine.[1] Dry over

and concentrate under reduced pressure. -

Purification: Recrystallization (ethanol/hexane) or flash chromatography (under Nitrogen) is required.[1]

-

Note: Phosphines are oxidation-sensitive.[1] Store under inert gas.

-

Protocol B: Hydrolysis to Secondary Phosphine Oxide (SPO)

Objective: Preparation of Bis(4-fluorophenyl)phosphine oxide.

Mechanism: Hydrolysis followed by tautomerization (

Methodology:

-

Dissolve Bis(4-fluorophenyl)chlorophosphine (10 mmol) in

(20 mL). -

Cool to 0 °C. Add water (15 mmol) buffered with

(11 mmol) dropwise.-

Causality: Triethylamine acts as an HCl scavenger, driving the equilibrium forward and preventing acid-catalyzed degradation.[1]

-

-

Stir for 30 minutes. Wash with water, dry organic layer, and evaporate.[1]

-

Product is typically a white solid/powder.[1]

Handling, Stability & Safety (HSE Profile)

Moisture Sensitivity (Critical Control Point)

Chlorophosphines react violently with water to produce Hydrogen Chloride (HCl) gas and phosphinous acids.[1]

-

Storage: Must be stored under Nitrogen/Argon at 2–8 °C.

-

Visual Indicator: Fuming upon exposure to air indicates hydrolysis (HCl reacting with moisture in air).[1]

Corrosivity

The P-Cl bond hydrolyzes on contact with skin moisture/mucous membranes.[1]

-

PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.[1]

-

In Case of Exposure: Do not use water immediately if the chemical is pure liquid (exothermic reaction).[1] Wipe off excess, then flush with copious water.[1]

Waste Disposal

Quench excess reagent by slow addition to a stirred mixture of ice water and sodium bicarbonate (neutralization of generated HCl) before disposal into halogenated organic waste.[1]

References

-

PubChem. (n.d.).[1][2] Bis(4-fluorophenyl)chlorophosphine | C12H8ClF2P.[1][2][4] National Library of Medicine.[1] Retrieved from [Link][1]

-

Busacca, C. A., et al. (2008).[1] Synthesis of Electron-Deficient Secondary Phosphine Oxides. Organic Syntheses, 85, 141.[1] (Methodology adaptation for electron-deficient phosphines).

-

Kino, R., et al. (2004).[1][5] Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. Organic & Biomolecular Chemistry, 2, 1822-1824.[1][5] (Demonstrates utility of the fluorinated scaffold).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bis(4-fluorophenyl)chlorophosphine | C12H8ClF2P | CID 4379931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. testing.chemscene.com [testing.chemscene.com]

- 5. Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones [organic-chemistry.org]

Methodological & Application

Bis(4-fluorophenyl)chlorophosphine in palladium-catalyzed cross-coupling

Utilization of Bis(4-fluorophenyl)chlorophosphine in Palladium Catalysis[1][2]

Executive Summary

This guide details the strategic application of Bis(4-fluorophenyl)chlorophosphine (CAS: 23039-97-6) as a critical building block for tuning the electronic properties of palladium catalysts.[1] While standard triphenylphosphine (PPh₃) is ubiquitous, it often fails in cross-couplings involving electron-rich substrates or sterically hindered centers due to slow reductive elimination.[1][2]

The introduction of para-fluorine substituents lowers the basicity of the phosphorus center, increasing

Scientific Foundation: The "Fluorine Effect"

To apply this reagent effectively, one must understand the electronic modulation it offers.[1] The utility of Bis(4-fluorophenyl)chlorophosphine lies in its conversion to electron-deficient phosphines.[1]

-

Electronic Parameter (

): The Hammett substituent constant ( -

Mechanistic Impact:

-

Decreased

-donation: The Pd–P bond is weaker, potentially creating more open coordination sites.[1] -

Increased

-acidity: The ligand stabilizes electron-rich Pd(0) intermediates but, more importantly, reduces the electron density on Pd(II).[1][2] -

Catalytic Consequence: This electronic deficit destabilizes the Pd(II) intermediate, thereby accelerating reductive elimination , which is crucial for forming C–C bonds between bulky or electron-rich partners.[1][2]

-

Comparative Ligand Metrics

| Ligand | Cone Angle (θ) | pKa (Conjugate Acid) | Electronic Effect | Primary Application |

| PPh₃ | 145° | 2.73 | Standard | General Purpose |

| P(4-F-Ph)₃ (tfp) | ~145° | 1.97 | Electron Deficient | Promotes Reductive Elimination |

| P(C₆F₅)₃ | 184° | < 0 | Highly Deficient | Lewis Acid Catalysis (Too weak for most Pd cycles) |

Chemical Handling & Stability

WARNING: Bis(4-fluorophenyl)chlorophosphine is a chlorophosphine .[1][2] It is corrosive and reacts violently with water/moisture to release HCl and form the corresponding phosphinous acid.[1]

-

Storage: Store under Argon or Nitrogen at 2–8°C.

-

Handling: All transfers must occur in a glovebox or via Schlenk line techniques.

-

Solvent Compatibility: Strictly anhydrous Toluene, THF, or DCM.[1][2]

Protocol A: Synthesis of the Active Ligand (tfp)

Rationale: The chlorophosphine is the electrophilic precursor.[1] To generate the catalytically active species (Tris(4-fluorophenyl)phosphine), we react it with a 4-fluorophenyl Grignard or organolithium reagent.[1][2]

Reagents:

Step-by-Step Workflow:

-

Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under N₂.

-

Dissolution: Add Bis(4-fluorophenyl)chlorophosphine (5.0 mmol, 1.28 g) and dissolve in 20 mL anhydrous THF. Cool to 0°C.[1]

-

Addition: Dropwise add 4-Fluorophenylmagnesium bromide (5.5 mmol, 5.5 mL) over 15 minutes. The reaction is exothermic.[1]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

QC Check (In-Process): Aliquot 0.1 mL into an NMR tube under N₂.

-

Workup: Quench with degassed saturated NH₄Cl (aq). Extract with diethyl ether (3x).[1][2] Dry organics over MgSO₄ and concentrate.

-

Purification: Recrystallize from hot Ethanol/Hexane to yield white crystalline solid.

Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling

Rationale: This protocol demonstrates the advantage of the fluorinated ligand in coupling an aryl chloride (slow oxidative addition, but requires stable catalyst) with a boronic acid.[1] The tfp ligand prevents Pd precipitation better than PPh₃ in these specific electronic environments.[1]

Reaction:

Reagents:

Step-by-Step Methodology:

-

Pre-Complexation (Critical): In a vial, mix Pd(OAc)₂ (2.2 mg, 0.01 mmol) and Tris(4-fluorophenyl)phosphine (6.3 mg, 0.02 mmol) in 1 mL Toluene. Stir for 10 mins at RT.[1] Solution should turn from orange to bright yellow, indicating formation of Pd(tfp)ₙ.[1][2]

-

Main Vessel: Charge a reaction tube with 4-Chloroanisole (1.0 mmol), Phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

-

Catalyst Injection: Add the pre-formed catalyst solution to the reaction tube.[1] Add remaining solvent (total volume 4 mL).

-

Execution: Heat to 80°C for 4 hours.

-

Analysis: Monitor by GC-MS or TLC.

Visualization of the Catalytic Cycle

The following diagram illustrates where the specific electronic properties of the fluorinated ligand (derived from the chlorophosphine) exert their influence.

Figure 1: The Catalytic Cycle.[1][2] The electron-withdrawing nature of the fluorinated ligand (tfp) specifically targets the Reductive Elimination step, lowering the activation energy required to release the product.[1]

Troubleshooting & Quality Control

Verification of the ligand integrity is paramount before catalysis.[1]

| Technique | Observation | Interpretation | Action |

| ³¹P NMR | Singlet @ +82 ppm | Unreacted Chlorophosphine | Reaction incomplete; add more Grignard.[1] |

| ³¹P NMR | Singlet @ +30 to +50 ppm | Phosphinous Acid / Oxide | Hydrolysis occurred.[1] Discard and dry solvents.[1] |

| ³¹P NMR | Singlet @ -9 ppm | Pure Ligand (tfp) | Proceed to catalysis. |

| ¹⁹F NMR | Singlet @ -113 ppm | Intact p-F-Phenyl group | Confirms substituent integrity.[1] |

References

-

Synthesis and Properties of Fluorin

-

Electronic Effects in Cross-Coupling

-

Applic

-

NMR Data Verific

Sources

Application Note: Electronic Tuning of Buchwald Ligands via Bis(4-fluorophenyl)chlorophosphine

Introduction & Scientific Rationale

The success of Palladium-catalyzed cross-coupling reactions relies heavily on the steric and electronic properties of the supporting ligand. While traditional Buchwald ligands (e.g., XPhos, SPhos) utilize electron-rich dialkylphosphines (–PCy

This Application Note details the protocol for synthesizing electron-deficient biaryl phosphine ligands using Bis(4-fluorophenyl)chlorophosphine . By replacing alkyl groups with electron-poor fluorinated aryls, researchers can modulate the electron density at the metal center.

Why Use Bis(4-fluorophenyl)chlorophosphine?

-

Facilitated Reductive Elimination: The electron-withdrawing nature of the fluorine substituents reduces the basicity of the phosphorus, destabilizing the Pd(II) intermediate and accelerating reductive elimination—crucial for C–O, C–F, and C–N bond formations involving electron-poor nucleophiles.

-

Pd–F Stabilization: In C–F bond-forming reactions, the ortho-fluorine atoms (or para in this specific precursor) can stabilize high-energy transition states via non-covalent interactions.

-

Air Stability: Diarylphosphines are generally more resistant to oxidation than their dialkyl counterparts, simplifying handling.

Mechanistic Impact: The "Push-Pull" Balance

To understand the utility of this synthesis, one must visualize the catalytic cycle. Standard Buchwald ligands "push" electron density to Pd(0) to break strong bonds (e.g., Ar–Cl). The ligands synthesized here "pull" density away, solving the inverse problem: releasing the product.

Figure 1: The catalytic cycle highlighting the acceleration of reductive elimination by electron-deficient phosphines.

Experimental Protocol: Ligand Synthesis

This protocol describes the synthesis of a fluorinated analog of XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) where the dicyclohexyl group is replaced by bis(4-fluorophenyl).

Target Molecule: 2-(Bis(4-fluorophenyl)phosphino)-2',4',6'-triisopropylbiphenyl

Reagents & Equipment[1][2][3][4]

-

Precursor A: 2-Bromo-2',4',6'-triisopropylbiphenyl (Commercial or synthesized via bromination of 1,3,5-triisopropylbenzene).

-

Precursor B: Bis(4-fluorophenyl)chlorophosphine (CAS: 23039-97-6).

-

Reagent C:

-Butyllithium ( -

Solvent: Anhydrous THF (distilled over Na/benzophenone or from SPS).

-

Atmosphere: Argon or Nitrogen (Schlenk line or Glovebox).[1]

Step-by-Step Methodology

Step 1: Lithiation of the Biaryl Backbone

-

Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and rubber septum. Cycle vacuum/argon 3 times.

-

Charge the flask with 2-Bromo-2',4',6'-triisopropylbiphenyl (1.0 equiv, e.g., 5.0 mmol, 1.80 g).

-

Add anhydrous THF (25 mL) via syringe.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add

-BuLi (1.05 equiv) dropwise over 10 minutes.-

Checkpoint: The solution typically turns yellow/orange, indicating the formation of the aryllithium species.

-

-

Stir at -78 °C for 1 hour to ensure complete Lithium-Halogen exchange.

Step 2: Phosphinylation

-

While maintaining the reaction at -78 °C, add Bis(4-fluorophenyl)chlorophosphine (1.05 equiv, e.g., 5.25 mmol, 1.35 g) dropwise.

-

Note: If the chlorophosphine is a solid/viscous oil, dissolve it in minimal anhydrous THF (5 mL) before addition.

-

-

Allow the reaction to stir at -78 °C for 30 minutes.

-

Remove the cooling bath and allow the mixture to warm to Room Temperature (RT) slowly over 2 hours.

-

Observation: The color will fade as the electrophile quenches the lithiated species.

-

Step 3: Workup & Purification

-

Quench: Once at RT, quench the reaction with degassed methanol (2 mL) or saturated aqueous NH

Cl (if strictly air-free workup is not possible, though air-free is preferred). -

Solvent Exchange: Remove THF under reduced pressure (Schlenk vacuum).

-

Extraction: Redissolve the residue in degassed Dichloromethane (DCM) or Toluene. Filter through a pad of Celite (under Argon) to remove LiCl salts.

-

Crystallization (Critical for Purity):

-

Concentrate the filtrate to a thick oil.

-

Add degassed hot Ethanol or Methanol .

-

Cool slowly to 0 °C or -20 °C. White crystalline solids should form.

-

Filter the solid under Argon and wash with cold degassed ethanol.

-

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic workflow for the preparation of the target ligand.

Analytical Characterization

Validating the synthesis requires distinguishing the product from the starting material and the phosphine oxide (a common impurity).

Table 1: Expected NMR Parameters[6]

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| -10 to -20 ppm | Triplet (coupling to F) | Free Phosphine (Product) | |

| +20 to +40 ppm | Multiplet | Phosphine Oxide (Impurity) | |

| -110 to -115 ppm | Multiplet | Para-Fluorine on P-Aryl | |

| 2.8 - 3.0 ppm | Septet | Isopropyl CH (Ortho) |

Note: The

Troubleshooting & Storage

Issue: Oxidation

-

Symptom: Appearance of a peak at ~30 ppm in

P NMR. -

Cause: Incomplete degassing of solvents or exposure to air during filtration.

-

Remedy: Recrystallize from hot degassed ethanol. Store the final solid in a glovebox or under Argon.

Issue: Incomplete Lithiation

-

Symptom: Recovery of starting aryl bromide.

-

Cause: Water in THF or insufficient reaction time at -78 °C.

-

Remedy: Titrate

-BuLi before use. Ensure the biaryl bromide is dry (azeotrope with toluene if necessary).

References

-

Buchwald Ligand Design & Electronic Effects: Surry, D. S., & Buchwald, S. W. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Fluorinated Ligands in Catalysis (AlPhos/HGPhos Context): Sather, A. C., et al. (2015). "A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides." Journal of the American Chemical Society. [2]

-

General Synthesis of Biaryl Phosphines: Barder, T. E., et al. (2007). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

-

Mechanistic Studies on Reductive Elimination: Hartwig, J. F. (1998). "Carbon-Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides." Accounts of Chemical Research.

Sources

reaction of Bis(4-fluorophenyl)chlorophosphine with Grignard reagents

Executive Summary

This application note details the synthesis of tertiary fluorinated phosphines via the reaction of Bis(4-fluorophenyl)chlorophosphine (

Fluorinated phosphines are critical ligands in homogeneous catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-withdrawing nature of the 4-fluoro substituent lowers the energy of the phosphorus lone pair, enhancing

Chemical Context & Mechanism

Mechanistic Basis

The reaction proceeds via a nucleophilic substitution at the trivalent phosphorus center. Unlike carbon-centered

-

Electronic Effect: The para-fluorine atoms exert an inductive electron-withdrawing effect (-I), making the phosphorus center more electrophilic than in non-fluorinated analogs (e.g., chlorodiphenylphosphine). This increases the rate of nucleophilic attack but also heightens susceptibility to hydrolysis.

-

Oxidation Sensitivity: The resulting phosphine product is prone to oxidation by atmospheric oxygen to form the phosphine oxide (

), particularly in solution. Rigorous deoxygenation is required.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway for the formation of tertiary phosphines via Grignard addition.

Safety & Handling Protocols

WARNING: This protocol involves pyrophoric potential and corrosive intermediates.

| Hazard Class | Specific Risk | Mitigation Strategy |

| Chlorophosphines | Reacts violently with water to release HCl gas. Corrosive to tissue. | Handle exclusively in a glovebox or under active |

| Grignard Reagents | Flammable, moisture-reactive. | Use Sure/Seal™ bottles. Syringe transfer techniques only. |

| Phosphines (Product) | Potentially pyrophoric (depending on R-group); neurotoxic. | Keep product under inert atmosphere. Bleach (NaOCl) bath for glassware decontamination. |

Experimental Protocol

Objective: Synthesis of Bis(4-fluorophenyl)phenylphosphine (Model Reaction). Scale: 10 mmol.

Reagents & Equipment

-

Substrate: Bis(4-fluorophenyl)chlorophosphine (CAS: Not commonly listed as commodity, often prepared in situ or custom ordered; MW

256.6 g/mol ). Note: If solid, handle in glovebox. -

Reagent: Phenylmagnesium bromide (1.0 M in THF).[1]

-

Solvent: Anhydrous THF (distilled over Na/Benzophenone or from SPS).

-

Equipment: Flame-dried 100 mL Schlenk flask, addition funnel, magnetic stir bar,

line.

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 2-neck round-bottom flask (RBF) and a pressure-equalizing addition funnel under vacuum. Backfill with Argon (

). -

Critical: Ensure all septa are fresh to prevent oxygen diffusion.

-

-

Substrate Solubilization:

-

Charge the RBF with Bis(4-fluorophenyl)chlorophosphine (2.56 g, 10 mmol) under inert gas flow.

-

Add 40 mL of anhydrous THF via cannula. Cool the solution to 0°C using an ice/water bath.

-

Rationale: Lower temperature prevents Wurtz-type coupling (P-P bond formation) and moderates the exotherm.

-

-

Grignard Addition:

-

Charge the addition funnel with Phenylmagnesium bromide (10.5 mL, 10.5 mmol, 1.05 equiv).

-

Dropwise Addition: Add the Grignard reagent slowly over 30 minutes.

-

Observation: A white precipitate (

) will form immediately. The solution may turn slightly yellow.

-

-

Reaction & Maturation:

-

Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

-

Stir for 2–4 hours.

-

Monitoring: Check reaction progress via

NMR (uncoupled).-

Starting Material

: -

Product

:

-

-

-

Quenching & Workup (Air-Sensitive Technique):

-

Degassed Quench: Cool to

. Slowly add degassed saturated aqueous -

Phase Separation: Transfer to a separatory funnel (purged with

). Extract with degassed diethyl ether ( -

Drying: Dry combined organics over anhydrous

(under

-

-

Isolation:

-

Concentrate in vacuo. If the product is a solid, recrystallize from degassed Ethanol/Hexane. If oil, vacuum distill or use as-is if purity >95%.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis.

Data Analysis & Troubleshooting

Expected NMR Data

The presence of Fluorine provides a unique handle for characterization via coupling constants.

| Nucleus | Expected Shift ( | Multiplicity | Notes |

| Triplet (or multiplet) | Upfield shift relative to starting material. | ||

| Multiplet | Distinctive shift for 4-fluoroaryl groups attached to P. | ||

| Multiplet | Aromatic region; integration should match |

Troubleshooting Guide

| Issue | Diagnosis | Root Cause | Solution |

| Signal at +20 to +40 ppm | Phosphine Oxide ( | Oxygen ingress during workup. | Use degassed solvents; add trace |

| Signal at -20 to -40 ppm | Diphosphine ( | Stoichiometry error (insufficient Grignard) or metal impurities. | Ensure Grignard is titrated. Add Grignard to Phosphine (not reverse) to maintain excess electrophile initially? Correction: Reverse addition (P to Grignard) promotes P-P. Keep protocol as Grignard to P. |

| Low Yield | Hydrolysis of Starting Material | Wet THF. | Distill THF over Na/Benzophenone immediately before use. |

Applications in Drug Discovery & Catalysis

The resulting Bis(4-fluorophenyl)alkyl/aryl phosphines are premium ligands for:

-

Suzuki-Miyaura Coupling: The electron-deficient nature of the ligand facilitates the reductive elimination step, which is often rate-determining for sterically hindered biaryls.

-

Metabolic Stability: In drug discovery, incorporating fluorine blocks metabolic hotspots (P450 oxidation at the para-position), making these phosphines useful fragments for biological probes.

-

Fluorous Biphasic Catalysis: If the R-group is a long-chain perfluoroalkyl, the ligand can be used in fluorous separation systems, allowing easy catalyst recycling.

References

-

Haque, A., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach.[1][3] Molecules, 27(13), 4253.[3]

-

Organic Chemistry Portal.Addition of Grignard Reagents to Aryl Acid Chlorides (Analogous Electrophiles).

-

Source: [Link]

- Relevance: Provides context on controlling nucleophilic addition to electrophilic centers.

-

- Sigma-Aldrich (Merck).Phosphine Ligand Application Guide.

-

Thermo Fisher Scientific.Safety Data Sheet: Chlorodiphenylphosphine (General Handling).

Sources

- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A study of the reaction of perfluoroalkyl Grignard reagents with phosphoryl chloride and phenylphosphonic dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of mixed arylalkyl tertiary phosphines via the grignard approach | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

Application Note: Precision Phosphinylation using Bis(4-fluorophenyl)chlorophosphine

Part 1: Strategic Utility & Introduction

Bis(4-fluorophenyl)chlorophosphine is a specialized organophosphorus building block that transcends the utility of standard chlorodiphenylphosphine. By incorporating fluorine atoms at the para-position, this reagent offers two distinct advantages for drug discovery and ligand design:[1]

-

Electronic Tuning: The electron-withdrawing nature of the fluorine atoms lowers the basicity of the phosphorus center compared to the non-fluorinated analog. In transition metal catalysis, this creates ligands with higher

-acceptor character, often accelerating reductive elimination steps in cross-coupling cycles.[1] -

Dual-NMR Tagging: The molecule possesses a built-in "spy" system. The

nuclei serve as a sensitive NMR handle, allowing researchers to monitor reaction progress and ligand binding events without relying solely on

This guide details the protocols for O-phosphinylation (synthesis of phosphinites) and C-phosphinylation (synthesis of tertiary phosphines), designed with self-validating analytical checkpoints.

Part 2: Safety & Handling (The "Zero-Moisture" Directive)[1]

Hazard Profile: Corrosive.[2][3] Reacts violently with water to release Hydrogen Chloride (HCl) gas. Storage: Store under Argon/Nitrogen at 2–8°C.

Critical Handling Protocol

The P-Cl bond is highly susceptible to hydrolysis. A "Zero-Moisture" environment is not optional; it is the primary determinant of success.

-

Glassware: Flame-dried under vacuum or oven-dried (120°C) for >4 hours.

-

Solvents: Anhydrous grade (water content <50 ppm).[1] THF and DCM should be dispensed from a solvent purification system (SPS) or dried over activated molecular sieves (3Å or 4Å).[1]

-

Atmosphere: All reactions must be performed under a positive pressure of dry Nitrogen or Argon.

Part 3: Mechanism of Action

The phosphinylation reaction proceeds via a Nucleophilic Substitution at the Phosphorus center (

Caption: General mechanistic flow of nucleophilic substitution at the phosphorus center.

Part 4: Experimental Protocols

Protocol A: Synthesis of Phosphinites (O-Phosphinylation)

Application: Creating ligands for asymmetric hydrogenation or hydroformylation.

Reagents:

-

Substrate: Primary or Secondary Alcohol (1.0 equiv)[1]

-

Reagent: Bis(4-fluorophenyl)chlorophosphine (1.1 equiv)[1][3]

-

Base: Triethylamine (

) or Pyridine (1.2 equiv) — Acts as HCl scavenger.[1] -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

-

Setup: Equip a flame-dried 2-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an inert gas inlet.

-

Solvation: Dissolve the alcohol (1.0 equiv) and

(1.2 equiv) in anhydrous DCM (0.2 M concentration). -

Cooling: Submerge the flask in an ice/water bath (0°C). Causality: The reaction is exothermic; cooling prevents side reactions like P-oxidation or elimination.

-

Addition: Dissolve Bis(4-fluorophenyl)chlorophosphine in a minimal amount of DCM. Add this solution dropwise to the reaction flask via syringe over 15 minutes.

-

Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Workup (Critical):

-

Do NOT use an aqueous wash. Water will hydrolyze the product back to the phosphine oxide.

-

Filter the mixture through a pad of Celite or a fritted glass funnel under an inert atmosphere (if possible) to remove the amine salts.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Recrystallization from dry Hexane/Ether is preferred over chromatography, as silica gel can be acidic and induce hydrolysis.

Protocol B: Synthesis of Tertiary Phosphines (C-Phosphinylation)

Application: Synthesis of electronically tuned ligands (e.g., Fluorinated Triphenylphosphine analogs).[1]

Reagents:

-

Substrate: Aryl/Alkyl Grignard (

) or Organolithium ( -

Reagent: Bis(4-fluorophenyl)chlorophosphine (1.0 equiv).[1][3]

-

Solvent: Anhydrous THF or Diethyl Ether.

Step-by-Step Methodology:

-

Setup: Flame-dried Schlenk flask under Argon.

-

Reagent Prep: Dissolve Bis(4-fluorophenyl)chlorophosphine in THF and cool to -78°C (Dry ice/Acetone bath).

-

Causality: Low temperature is essential to control the high reactivity of the carbanion and prevent double-addition or P-C bond cleavage.

-

-

Addition: Add the Grignard/Lithium reagent dropwise over 30 minutes.

-

Equilibration: Stir at -78°C for 1 hour, then slowly warm to RT over 2 hours.

-

Quench:

-

If the product is air-stable: Quench with degassed saturated

solution. -

If air-sensitive: Remove solvent in vacuo and extract with dry toluene; filter off inorganic salts.

-

Part 5: Analytical Validation (Self-Validating System)

To ensure scientific integrity, you must validate the transformation using NMR.[4] The shift in phosphorus chemical environment is the primary indicator of success.

Key Data Table: NMR Characterization

| Compound State | Structural Insight | ||

| Starting Material (P-Cl) | +80 to +85 ppm | Singlet/Multiplet | Highly deshielded due to electronegative Cl.[1] |

| Phosphinite Product (P-O-R) | +110 to +120 ppm | Multiplet | Shift moves downfield due to Oxygen bonding. |

| Tertiary Phosphine (P-C-R) | -5 to -20 ppm | Multiplet | Significant upfield shift (shielded).[1] |

| Oxidation Byproduct (P=O) | +20 to +35 ppm | Multiplet | Distinct signal indicating air exposure/hydrolysis. |

Note: Shifts are referenced to

Analytical Workflow Diagram

Caption: Decision tree for rapid NMR validation of phosphinylation reactions.

Part 6: Troubleshooting & Optimization

-

Problem: Appearance of a signal at ~30 ppm in

NMR.-

Diagnosis: Hydrolysis has occurred.[5] The P-Cl bond reacted with adventitious water to form the phosphine oxide (or phosphinous acid).

-

Solution: Re-dry solvents. Ensure the base (

) is distilled from

-

-

Problem: Incomplete conversion (Signal at +80 ppm persists).

-

Diagnosis: Steric hindrance or insufficient nucleophile.

-

Solution: Increase reaction time or reflux temperature (only for C-phosphinylation). For O-phosphinylation, verify the alcohol is fully deprotonated or sufficiently nucleophilic.

-

-

Problem: Broad signals in

NMR.-

Diagnosis: Dynamic conformational exchange or paramagnetic impurities.

-

Solution: Run NMR at variable temperatures or filter the sample through a small plug of basic alumina.

-

References

-

BenchChem. (2025).[6] Application Note: Synthesis of Phosphinite Esters using Chlorophosphines.[6] Retrieved from [1]

-

American Chemical Society. (2025). Multigram-Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines.[7] Organometallics. Retrieved from [1]

-

Royal Society of Chemistry. (2022). Tertiary phosphines: preparation and application. Retrieved from [1]

-

PubChem. (2025).[3] Bis(4-fluorophenyl)chlorophosphine Compound Summary. National Library of Medicine. Retrieved from [1]

-

University of Manchester. (2025). 31P NMR Chemical Shift Calculator and Database. Retrieved from [1]

Sources

- 1. 31P NMR chemical shift calculator [fluorine.ch.man.ac.uk]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Bis(4-fluorophenyl)chlorophosphine | C12H8ClF2P | CID 4379931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Phosphine Ligand Synthesis

Status: Operational | Ticket Priority: High | Agent: Senior Application Scientist

Welcome to the Phosphine Synthesis Troubleshooting Hub. You are likely here because your

Phosphine ligands are the nervous system of homogeneous catalysis, but their synthesis is unforgiving. This guide bypasses generic advice to address the causality of failure . We treat your synthesis as a system: if the inputs (inertness, stoichiometry, kinetics) are not validated, the output is noise.

Module 1: The "No Product" Scenario (Oxidation & Inertness)

Symptom: You attempted to synthesize a tertiary phosphine (

Diagnosis: Oxidation.

Phosphines are soft nucleophiles with a high affinity for oxygen (a diradical). If you see a peak in the "oxide region," your inert atmosphere failed. The formation of the P=O bond is thermodynamically driven (

The Fix: The "Freeze-Pump-Thaw" Protocol Sparging with nitrogen is insufficient for electron-rich alkyl phosphines. You must remove dissolved oxygen from solvents using the Freeze-Pump-Thaw (FPT) method.

Protocol: High-Fidelity Solvent Degassing

-

Setup: Place solvent in a Schlenk flask with a high-vacuum valve (Young's tap). Connect to a dual-manifold Schlenk line (

mbar). -

Freeze: Submerge the flask in liquid nitrogen (

) until the solvent is solid. -

Pump: Open the valve to high vacuum for 5–10 minutes. Crucial: Do this while frozen to prevent solvent bumping.

-

Thaw: Close the valve. Remove from

and thaw in a warm water bath. Gas bubbles will evolve as solubility decreases. -

Repeat: Perform 3 cycles minimum.

-

Backfill: Backfill with Argon (heavier than air, providing a better "blanket" than

).

Visualization: The Inert Manifold Workflow

Caption: Logical flow of a dual-manifold system. The Cold Trap is critical to protect the pump from solvent vapors during the "Pump" phase.

Module 2: Purification Woes (The "Sticky Oil" Problem)

Symptom: Your crude product is a viscous oil that streaks on silica gel. It refuses to crystallize, and column chromatography leads to oxidation on the column.

Diagnosis: Purification-Induced Oxidation. Silica gel is slightly acidic and retains oxygen, promoting oxidation during elution. Furthermore, free phosphines are often oils due to flexible alkyl chains.

The Fix: Borane Protection Strategy

Protect the phosphine with Borane (

Protocol: Borane Protection & Deprotection

Step A: Protection [1][2][3][4]

-

Add

or -

Stir for 1–2 hours at room temperature.

-

Quench with water (carefully). Extract with DCM.

-

Purify: Run a standard silica column. The adduct is stable.[3][5]

Step B: Deprotection (The DABCO Method)

-

Dissolve purified adduct in Toluene or THF.

-

Add DABCO (1,4-diazabicyclo[2.2.2]octane) (2–3 equiv).

-

Heat to 40–60°C for 2–4 hours.

-

Workup: The byproduct is

(insoluble solid). Filter it off under inert gas. -

Evaporate solvent to obtain pure free phosphine.

Data: Deprotection Reagent Comparison

| Reagent | Conditions | Pros | Cons |

| DABCO | 40-60°C, 2h | Solid byproduct (easy filtration), mild. | Slower for bulky phosphines. |

| Diethylamine | Reflux, O/N | Cheap, volatile excess removed by vac. | Requires high temp; liquid byproduct. |

| Morpholine | Reflux | High yield. | Harder to remove excess amine. |

| HBF4 | RT | Fast. | Acidic; not compatible with acid-sensitive groups. |

Module 3: Failed Cross-Coupling (P-C Bond Formation)

Symptom: You are coupling a secondary phosphine (

Diagnosis: Catalyst Poisoning.

The product you are making (

The Fix: Iodide Acceleration & Stoichiometry You must accelerate the reductive elimination step and prevent the product from saturating the metal center.

Troubleshooting Checklist

-

Add Sodium Iodide (NaI): Adding 10–20 mol% NaI often accelerates the reaction by forming a more reactive Pd-I intermediate.

-

Stoichiometry: Use an excess of the phosphine source (

equiv). The P(O)H tautomer (if using oxides) often acts as the reductant to generate Pd(0) from Pd(II) precursors [3]. -

Temperature: These reactions often require high activation energy. Ensure

(e.g., Toluene/Xylene reflux).[6][7]

Visualization: The Poisoned Cycle

Caption: The catalytic cycle showing the "Catalyst Trap" where the product competes for the metal center, stalling turnover.

Module 4: The "Ghost" Peak (Hydrolysis)

Symptom: You performed a reaction using chlorophosphines (

Diagnosis: Hydrolysis (Protodephosphination).

Your

The Fix:

-

Solvent Drying: See Module 1. THF and Ether are hygroscopic.

-

Reagent Quality: Distill

or -

Base: Ensure sufficient base (TEA, Pyridine) is present to scavenge HCl.

Frequently Asked Questions (FAQs)

Q: Can I remove Triphenylphosphine Oxide (TPPO) without a column? A: Yes. TPPO is notoriously difficult to separate, but it forms insoluble complexes with Zinc Chloride.

-

Trick: Dissolve crude mixture in Ethanol. Add

(2 equiv). Stir. The

Q: My phosphine is air-stable. Do I still need to degas solvents?

A: Yes. "Air-stable" is a kinetic term, not thermodynamic. While the solid may sit on a bench for weeks, the solution phase is far more vulnerable to dissolved

Q: What is the best NMR solvent for phosphines?

A: Avoid

References

-

Imamoto, T., et al. "Phosphine-boranes: their protection and in situ deprotection." Journal of the American Chemical Society, 112.13 (1990): 5244-5252.

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2.1 (2011): 27-50.

-

Montchamp, J. L. "Phosphinate Chemistry in the 21st Century." Accounts of Chemical Research, 47.1 (2014): 77–87.

-

Bates, R. H., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82.19 (2017): 9931–9936.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 4. Borane-Protecting Strategy for Hydrosilylation of Phosphorus-Containing Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Tale of Two Phosphines: A Comparative Guide to the Reactivity of Bis(4-fluorophenyl)chlorophosphine and Diphenylchlorophosphine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, chlorophosphines are indispensable reagents, serving as versatile precursors for a vast array of organophosphorus compounds, from chiral ligands in asymmetric catalysis to key intermediates in pharmaceutical synthesis.[1][2] Among these, diphenylchlorophosphine has long been a workhorse for introducing the diphenylphosphino ((C₆H₅)₂P-) moiety.[3] However, the increasing demand for fine-tuning the electronic properties of molecules has brought derivatives like bis(4-fluorophenyl)chlorophosphine to the forefront.

This guide provides an in-depth, objective comparison of the reactivity of bis(4-fluorophenyl)chlorophosphine and its non-fluorinated counterpart, diphenylchlorophosphine. Moving beyond a simple catalog of properties, we will dissect the fundamental electronic differences and provide field-proven insights into how these differences translate into practical laboratory applications, supported by experimental data and established protocols.

The Decisive Factor: Electronic Effects of Fluorine Substitution

While sterically very similar, the reactivity profiles of these two compounds diverge significantly due to the powerful electronic influence of the fluorine atoms. Fluorine, being the most electronegative element, exerts a potent electron-withdrawing inductive effect (-I effect).[4][5][6] In bis(4-fluorophenyl)chlorophosphine, the two fluorine atoms in the para positions pull electron density away from the phenyl rings and, consequently, from the central phosphorus atom.[4]

This electronic perturbation has two primary consequences:

-

Increased Electrophilicity at the Phosphorus Center: The withdrawal of electron density makes the phosphorus atom in bis(4-fluorophenyl)chlorophosphine more electron-deficient (δ+) and thus a stronger electrophile.

-

Decreased Nucleophilicity of the Phosphorus Lone Pair: The lone pair of electrons on the phosphorus atom is less available for donation, rendering bis(4-fluorophenyl)chlorophosphine a weaker nucleophile compared to diphenylchlorophosphine.

This fundamental dichotomy governs their behavior in chemical reactions.

Caption: Inductive withdrawal of electron density from the phosphorus atom by fluorine.

Spectroscopic Fingerprint: ³¹P NMR Spectroscopy

The electronic differences are clearly reflected in ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, a primary tool for characterizing organophosphorus compounds.[7] The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment.

For diphenylchlorophosphine, the ³¹P NMR signal typically appears at approximately +81.5 ppm .[3] Due to the deshielding effect of the electron-withdrawing fluoro-substituents, the phosphorus nucleus in bis(4-fluorophenyl)chlorophosphine experiences a stronger magnetic field, causing its signal to shift downfield to a more positive value, typically around +78.1 ppm . This downfield shift is a direct experimental confirmation of the increased electrophilicity of the phosphorus center.

Comparative Reactivity in Action

The contrasting electronic nature of these reagents dictates their performance in common synthetic transformations.

Reactions with Nucleophiles: The Phosphorus as an Electrophile

A primary application of chlorophosphines is their reaction with nucleophiles—such as organometallic reagents (Grignard, organolithium), alcohols, or amines—to form new P-C, P-O, or P-N bonds.[2][8] In these reactions, the chlorophosphine acts as the electrophile.

General Reaction: R₂P-Cl + Nu⁻ → R₂P-Nu + Cl⁻ (where Nu = R', OR', NR'₂)

Given its more electron-deficient phosphorus center, bis(4-fluorophenyl)chlorophosphine is the more potent electrophile and will generally react faster with nucleophiles than diphenylchlorophosphine. This enhanced reactivity can be advantageous for reactions with weak nucleophiles or for driving reactions to completion under milder conditions.

Reactions with Electrophiles: The Phosphorus as a Nucleophile

Conversely, the phosphorus lone pair can act as a nucleophile, for instance in the Arbuzov reaction, the Staudinger reaction, or in the formation of phosphonium salts—key intermediates for the Wittig reaction.[9]

General Reaction: R₂P-Cl + E⁺ → [R₂P(Cl)E]⁺ (where E⁺ = Alkyl halide, etc.)

Here, the tables are turned. The reduced electron density and availability of the phosphorus lone pair make bis(4-fluorophenyl)chlorophosphine a weaker nucleophile than diphenylchlorophosphine. Consequently, it will react more slowly with electrophiles. This can be exploited to achieve selective reactions in multifunctional molecules where a more nucleophilic phosphorus center might lead to undesired side reactions.

Data Summary: At a Glance

| Feature | Diphenylchlorophosphine | Bis(4-fluorophenyl)chlorophosphine |

| Chemical Structure | (C₆H₅)₂PCl | (4-F-C₆H₄)₂PCl |

| Molar Mass | 220.64 g/mol | 256.62 g/mol |

| ³¹P NMR Shift (vs 85% H₃PO₄) | ~ +81.5 ppm[3] | ~ +78.1 ppm |

| Relative Electrophilicity (at P) | Good | Excellent |

| Relative Nucleophilicity (of P) | Good | Moderate |

| Key Application | General purpose reagent for introducing the Ph₂P group.[3] | Precursor for electron-poor phosphine ligands, enhancing catalytic activity.[10] |

Experimental Protocol: Synthesis of a Tertiary Phosphine with a Grignard Reagent

This protocol details a general, self-validating procedure for the synthesis of a tertiary phosphine, a common application where the choice between these two reagents is critical for tuning the final product's electronic properties.

Objective: To synthesize a diaryl-alkyl phosphine via nucleophilic substitution on the chlorophosphine.

Causality: The Grignard reagent (R-MgBr) is a potent carbon nucleophile that will attack the electrophilic phosphorus center, displacing the chloride leaving group. The reaction must be conducted under strictly anhydrous and inert conditions because chlorophosphines and Grignard reagents react readily with water and oxygen.

Methodology

-

Apparatus Setup:

-

A three-necked, round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen or argon.

-

The flask is equipped with a magnetic stir bar, a rubber septum, a thermometer, and a reflux condenser topped with a nitrogen/argon inlet.

-

-

Reagent Preparation:

-

The chlorophosphine (diphenylchlorophosphine or bis(4-fluorophenyl)chlorophosphine, 1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) (approx. 0.5 M solution) and transferred to the reaction flask via cannula or syringe.

-

The solution is cooled to 0 °C in an ice-water bath. Rationale: This initial cooling helps to control the exotherm of the Grignard addition.

-

-

Grignard Addition:

-

The Grignard reagent (e.g., Ethylmagnesium bromide, 1.05 eq., commercially available solution in THF) is added dropwise to the stirred chlorophosphine solution via syringe over 30 minutes.

-

The internal temperature should be maintained below 10 °C during the addition. A white precipitate of magnesium salts (MgBrCl) will form.

-

-

Reaction and Monitoring:

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction progress can be monitored by taking aliquots (via syringe), quenching them with a saturated aqueous NH₄Cl solution, extracting with ether, and analyzing the organic layer by ³¹P NMR to observe the disappearance of the starting chlorophosphine signal and the appearance of the tertiary phosphine product signal.

-

-

Workup and Purification:

-

The reaction is carefully quenched by slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C. Rationale: This protonates and neutralizes any remaining Grignard reagent and hydrolyzes magnesium alkoxides.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude tertiary phosphine can be purified by vacuum distillation or column chromatography on silica gel (deactivated with triethylamine to prevent oxidation of the phosphine).

-

Caption: A generalized workflow for the synthesis of tertiary phosphines.

Conclusion

The choice between bis(4-fluorophenyl)chlorophosphine and diphenylchlorophosphine is a strategic decision rooted in the principles of physical organic chemistry. The strong inductive effect of the fluorine atoms renders bis(4-fluorophenyl)chlorophosphine a more potent electrophile but a weaker nucleophile compared to its non-fluorinated analog. This understanding allows researchers to select the optimal reagent for their specific synthetic challenge: employing the enhanced electrophilicity of the fluorinated version for difficult nucleophilic substitutions or leveraging the greater nucleophilicity of the standard reagent for reactions with electrophiles. Ultimately, the availability of such electronically-tuned building blocks provides the modern chemist with a powerful tool to rationally design and construct molecules with precisely controlled properties for applications spanning from catalysis to materials science and drug discovery.

References

-

Tolstoy, P. M., et al. (2026). ³¹P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 28, 538. 11

-

Aragoni, M. C., et al. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central. 4

-

TriLink BioTechnologies. (n.d.). ³¹P Chemical Shifts in NMR Spectra of Nucleotide Derivatives. 7

-

Kolodiazhnyi, O. I. (n.d.). Asymmetric Electrophilic Reactions in Phosphorus Chemistry. MDPI. 8

-

NPTEL IIT Bombay. (2022). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. 12

-

Wikipedia. (n.d.). Chlorodiphenylphosphine. Link

-

ResearchGate. (n.d.). P-31 NMR Data for Protonated Trialkyl Phosphines. 13

-

Reisenauer, J. C., et al. (2024). Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. Organic Letters. Link

-

Zhao, P., et al. (2017). Nucleophilic Substitution of P-Stereogenic Chlorophosphines: Mechanism, Stereochemistry, and Stereoselective Conversions of Diastereomeric Secondary Phosphine Oxides to Tertiary Phosphines. Organic Letters. Link

-

ResearchGate. (n.d.). A mechanistic view of the reaction between phosphine and fluorine atom: Insights into PH3F isomers. 14

-

Reddit. (2021). Why does Fluorine have a more inductive force than Chlorine? r/OrganicChemistry. 5

-

University of Bristol. (n.d.). 31P NMR chemical shift calculator. 15

-

Chemical Society Reviews. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. RSC Publishing. Link

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. 16

-

RSC Publishing. (n.d.). Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C?. Link

-

Entegris. (n.d.). Chlorophosphines. Life Sciences. 10

-

Wikipedia. (n.d.). Inductive effect. Link

-

Ye, J., et al. (2017). Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C?. Organic Letters, 19, 5384-5387. Link

-

Google Patents. (n.d.). CN110922428A - Synthesis method of chlorophosphine compound. Link

-

ACS Publications. (2025). Multigram-Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. Organometallics. Link

-

MDPI. (n.d.). Polarisation of Electron Density and Electronic Effects: Revisiting the Carbon–Halogen Bonds. Link

-

Chemistry LibreTexts. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Link

-

University of Sheffield. (n.d.). 31 Phosphorus NMR. Link

-

ChemTalk. (n.d.). Inductive Effect. 6

-

Nature. (2022). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Link

-

Durham University. (2012). The synthesis and metal complexes of some unusual phosphines. Durham e-Theses. Link

Sources

- 1. CN110922428A - Synthesis method of chlorophosphine compound - Google Patents [patents.google.com]

- 2. The synthesis and metal complexes of some unusual phosphines - Durham e-Theses [etheses.dur.ac.uk]

- 3. Chlorodiphenylphosphine - Wikipedia [en.wikipedia.org]

- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Inductive Effect | ChemTalk [chemistrytalk.org]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. lifesciences.entegris.com [lifesciences.entegris.com]

- 11. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 31P NMR chemical shift calculator [fluorine.ch.man.ac.uk]

- 16. organicchemistrydata.org [organicchemistrydata.org]

A Comparative Guide to the Performance of Bis(4-fluorophenyl)phosphine Ligands in Catalysis